molecular formula C5H6N2O2 B015831 4,6-Dihydroxy-5-methylpyrimidine CAS No. 63447-38-1

4,6-Dihydroxy-5-methylpyrimidine

Cat. No. B015831
CAS RN: 63447-38-1
M. Wt: 126.11 g/mol
InChI Key: OREVOAMPEBWISR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4,6-Dihydroxy-5-methylpyrimidine typically involves the condensation of acetamidinium chloride and diethyl malonate in absolute methanol, followed by acidification with hydrochloric acid. Process chemistry studies have focused on optimizing this synthesis using different alcohols, alkoxides, and reaction times to develop an economical production method. Spectroscopic techniques and elemental analysis are used to confirm the quality of the product (R. Patil, P. Jadhav, S. Radhakrishnan, & T. Soman, 2008).

Molecular Structure Analysis

Research on the molecular structure of 4,6-Dihydroxy-5-methylpyrimidine and related derivatives has been extensive. The ultraviolet spectrum comparison and chemical reactivity studies have provided insights into the tautomeric forms and the presence of active groupings within the molecule (D. Brown & T. Teitei, 1964).

Chemical Reactions and Properties

This compound participates in various chemical reactions, indicating its versatile chemical properties. For instance, its role in forming 5-substituted 2-amino-4,6-dihydroxypyrimidines showcases its utility in synthesizing compounds with potential biological activities (P. Jansa et al., 2014). Moreover, the Dimroth rearrangement of 1,6-dihydro-6-imino-1-methylpyrimidines into 6(4)-methylaminopyrimidines underlines the compound's reactivity and potential for generating diverse chemical structures (D. J. Brown & K. Ienega, 1974).

Physical Properties Analysis

Studies on the physical properties of 4,6-Dihydroxy-5-methylpyrimidine and its derivatives have been conducted, focusing on aspects like hydrogen bonding and crystal structure to understand better its behavior in different conditions and its interactions with other molecules (C. Glidewell et al., 2003).

Scientific Research Applications

  • Electrochemical Oxidation in Synthesis : In the field of chemical synthesis, electrochemical oxidation of catechols in the presence of 4,6-dihydroxy-2-methylpyrimidine has been utilized to synthesize benzofuro[2,3-d]pyrimidine derivatives. These derivatives are achieved with good yield and purity, indicating a valuable method in organic synthesis (Fakhari, Nematollahi & Moghaddam, 2005).

  • Pharmaceutical Applications : In the pharmaceutical sector, derivatives such as 5-diethylaminomethyl-6-methylpyrimidine-2,4-dihydroxyl-dione have shown significant anti-inflammatory activity. This makes them promising candidates for drug development (Dong, 2010).

  • Precursor in Industries : The compound serves as a key precursor in both pharmaceutical and explosive industries. An economical process for producing 4,6-dihydroxy-2-methylpyrimidine has been developed without compromising the product quality, highlighting its industrial significance (Patil, Jadhav, Radhakrishnan & Soman, 2008).

  • Structural Studies : Research has also focused on understanding the structure of 4,6-dihydroxypyrimidine in different solutions. For instance, it predominantly has a 1,4,5,6-tetrahydro-4,6-dioxopyrimidine structure in aqueous solutions (Brown & Teitei, 1964).

  • Photochemical Transformations : In a study of photochemical transformations, UV excitation of 4,6-dihydroxypyrimidine and its derivatives in low-temperature matrices led to the conversion of oxo-hydroxy tautomer into dihydroxy, Dewar isomer, and open-ring ketene forms (Rostkowska, Luchowska, Lapinski & Nowak, 2020).

Safety And Hazards

Contact with 4,6-Dihydroxy-5-methylpyrimidine can cause burns. Ingestion or inhalation can cause internal damage. If this occurs, immediate medical assistance is required . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and to avoid contact with skin and eyes .

Future Directions

While specific future directions for 4,6-Dihydroxy-5-methylpyrimidine are not mentioned in the search results, it’s worth noting that pyrimidines and their derivatives have been widely studied for their potential applications in the medical and pharmaceutical fields .

properties

IUPAC Name

4-hydroxy-5-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c1-3-4(8)6-2-7-5(3)9/h2H,1H3,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OREVOAMPEBWISR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CNC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30979659
Record name 5-Methylpyrimidine-4,6-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30979659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dihydroxy-5-methylpyrimidine

CAS RN

63447-38-1
Record name 5-Methylpyrimidine-4,6-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30979659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-Dihydroxy-5-methylpyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
S Kumar, S Richa Sharma, MK Bansal - ramauniversityjournal.com
Heterocyclic organic compounds containing nitrogen, sulfur or oxygen (NSOS) are an important class of groundwater contaminants related to the production and use of manufactured …
Number of citations: 2 www.ramauniversityjournal.com
R Hull, BJ Lovell, HT Openshaw… - Journal of the Chemical …, 1947 - pubs.rsc.org
… acidified with acetic acid, and the precipitated 2-amino-4 : 6-dihydroxy-5-methylpyrimidine … A mixture of 4 : 6-dihydroxy-5-methylpyrimidine (39 g.) and phosphoryl chloride (200 cc) was …
Number of citations: 31 0-pubs-rsc-org.brum.beds.ac.uk
DJ Brown, T Teitei - Australian Journal of Chemistry, 1964 - CSIRO Publishing
The ultraviolet spectrum of 4,6-dihydroxypyrimidine is compared with those of N-, O-, and 5-alkylated derivatives of fixed structures corresponding to possible tautomeric forms. In …
Number of citations: 19 www.publish.csiro.au
CK Materese, M Nuevo, PP Bera, TJ Lee… - Astrobiology, 2013 - liebertpub.com
The informational subunits of RNA or DNA consist of substituted N-heterocyclic compounds that fall into two groups: those based on purine (C 5 H 4 N 4 ) (adenine and guanine) and …
Number of citations: 60 www.liebertpub.com
HM Novais, JP Telo, S Steenken - Journal of the Chemical Society …, 2002 - pubs.rsc.org
EPR spectra of radicals derived from the three isomeric trihydroxypyrimidines and from 2-hydroxypyrimidine were obtained either in reduction or oxidation conditions at various pH …
Number of citations: 2 0-pubs-rsc-org.brum.beds.ac.uk
PP Bera, M Nuevo, CK Materese… - The Journal of chemical …, 2016 - pubs.aip.org
Nucleobases are the carriers of the genetic information in ribonucleic acid and deoxyribonucleic acid (DNA) for all life on Earth. Their presence in meteorites clearly indicates that …
Number of citations: 22 pubs.aip.org
DJ Miller, K Ravikumar, H Shen, JK Suh… - Journal of medicinal …, 2002 - ACS Publications
Ribosome inhibiting proteins, RIPs, are a widespread family of toxic enzymes. Ricin is a plant toxin used as a poison and biological warfare agent; shiga toxin is a homologue …
Number of citations: 135 0-pubs-acs-org.brum.beds.ac.uk
CL Yaws, P Banadur - Thermophysical properties of chemicals and …, 2009 - Elsevier
Publisher Summary This chapter presents the results for the enthalpy of vaporization at the boiling point for organic compounds in tabular form. The tabulation is arranged by carbon …
J Stifel - 2019 - kops.uni-konstanz.de
Regulatory RNAs have gained increasing attention in the last decade. In nature, riboswitches act as efficient cis-regulatory elements to control gene expression on RNA level. The …
Number of citations: 3 kops.uni-konstanz.de
岡野定輔, 児島昭次 - YAKUGAKU ZASSHI, 1966 - jstage.jst.go.jp
Half-neutralization potentials (HNP) of non-aqueous titration of 22 pyrimidine derivatives and 10 purine derivatives have been set against pKa (H 2 O) values determined by …
Number of citations: 3 www.jstage.jst.go.jp

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